![molecular formula C16H17NO4 B11983971 N-(2,5-dimethoxyphenyl)-4-methoxybenzamide](/img/structure/B11983971.png)
N-(2,5-dimethoxyphenyl)-4-methoxybenzamide
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Overview
Description
N-(2,5-dimethoxyphenyl)-4-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of methoxy groups at the 2 and 5 positions on the phenyl ring and an additional methoxy group on the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethoxyphenyl)-4-methoxybenzamide typically involves the reaction of 2,5-dimethoxyaniline with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(2,5-dimethoxyphenyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits potential biological activities that make it a candidate for further research in medicinal chemistry. Preliminary studies suggest interactions with biological macromolecules such as proteins and nucleic acids, influencing cellular processes. Notably, N-(2,5-dimethoxyphenyl)-4-methoxybenzamide may possess antimicrobial and anticancer properties due to its ability to modulate enzyme activities or receptor functions through non-covalent interactions like hydrogen bonding and hydrophobic interactions.
Case Studies in Medicinal Applications
- Anticancer Activity : Research indicates that compounds structurally similar to this compound can inhibit specific enzymes involved in cancer progression. For instance, derivatives have shown significant inhibition against tyrosinase, an enzyme linked to melanoma development .
- Antimicrobial Effects : Studies have demonstrated that certain benzamide derivatives exhibit antimicrobial properties against various pathogens. The presence of methoxy groups is associated with enhanced lipophilicity, improving membrane permeability and bioavailability.
Biological Research Applications
In biological research, this compound can serve as a probe for studying interactions between small molecules and biological macromolecules. Its ability to bind to specific targets allows researchers to investigate cellular pathways and mechanisms involved in diseases.
Network Pharmacology Insights
Network pharmacology approaches have been utilized to explore the mechanisms by which this compound affects cellular pathways. By constructing networks among drugs, components, targets, and diseases, researchers can gain insights into how this compound may modulate biological responses .
Industrial Applications
In industrial settings, this compound can be utilized in the production of specialty chemicals and materials. Its functional groups lend themselves well to various applications in organic synthesis, including the development of polymers and coatings.
Summary Table of Applications
Application Area | Description |
---|---|
Medicinal Chemistry | Potential lead compound for drug development; antimicrobial and anticancer properties |
Biological Research | Probe for studying interactions with proteins/nucleic acids; insights into disease mechanisms |
Industrial Chemistry | Used in production of specialty chemicals; suitable for polymer synthesis |
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
- N-(2,5-dimethoxyphenyl)-4-iodobenzamide
- N-(2,5-dimethoxyphenyl)-4-chlorobenzamide
- N-(2,5-dimethoxyphenyl)-4-bromobenzamide
Comparison: N-(2,5-dimethoxyphenyl)-4-methoxybenzamide is unique due to the presence of the methoxy group on the benzamide moiety, which can influence its chemical reactivity and biological activity. Compared to its halogenated analogs, the methoxy derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications.
Biological Activity
N-(2,5-dimethoxyphenyl)-4-methoxybenzamide is a benzamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its mechanisms of action, interactions with biological macromolecules, and implications for therapeutic applications.
Chemical Structure and Properties
The compound features two methoxy groups on the 2 and 5 positions of the phenyl ring, alongside a methoxy group at the para position of the benzamide moiety. Its molecular formula is C16H17N1O4, with a molecular weight of approximately 287.318 g/mol. The unique structural characteristics influence its reactivity and biological activity.
Preliminary studies indicate that this compound interacts with specific biological macromolecules, including proteins and nucleic acids. These interactions likely occur through non-covalent forces such as hydrogen bonding and hydrophobic interactions, which can modulate enzyme activities or receptor functions.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways, suggesting anti-inflammatory properties.
- Receptor Modulation: It could potentially bind to receptors influencing various signaling pathways.
Anticancer Potential
The compound's ability to influence cellular processes opens avenues for anticancer research. While direct studies on its anticancer effects are sparse, its structural analogs have demonstrated activity against various cancer cell lines.
Case Studies and Experimental Data
Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:
These findings suggest that compounds structurally similar to this compound have shown promising biological activities that may be extrapolated to this compound.
Properties
Molecular Formula |
C16H17NO4 |
---|---|
Molecular Weight |
287.31 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-4-methoxybenzamide |
InChI |
InChI=1S/C16H17NO4/c1-19-12-6-4-11(5-7-12)16(18)17-14-10-13(20-2)8-9-15(14)21-3/h4-10H,1-3H3,(H,17,18) |
InChI Key |
CFFUCEHTAUTSAT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)OC)OC |
Origin of Product |
United States |
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